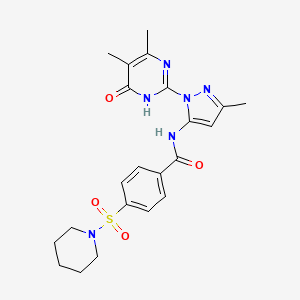

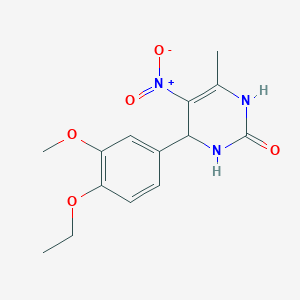

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

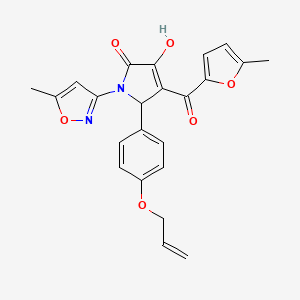

Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate, also known as DMABN, is a synthetic compound that belongs to the piperidine class of molecules. It has gained significant attention in the scientific community due to its potential applications in various research fields, such as medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of derivatives related to Methyl 4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxylate has been explored for potential applications in central nervous system (CNS) disorders. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives show marked inhibition of tetrabenazine-induced ptosis, a property common in most antidepressants, indicating significant antitetrabenazine activity for several compounds. This suggests their potential as CNS agents (Martin et al., 1981).

Anti-Acetylcholinesterase Activity

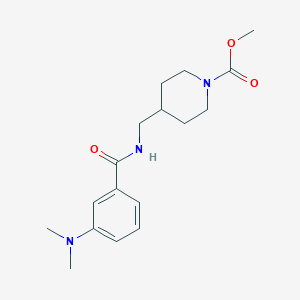

Another research area is the synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties in the benzamide of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-AChE activity. This highlights the significant role of the nitrogen atom's basic quality in the piperidine for increased activity and underscores the compounds' potential as antidementia agents (Sugimoto et al., 1990).

Metabolism in Antineoplastic Treatment

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients, has also been studied. This research is crucial for understanding the main metabolic pathways of such drugs in humans after oral administration, facilitating the development of more effective treatment regimens for CML (Gong et al., 2010).

Analgesic Activity

Aromatic carboxylic esters of 1-methyl-4-piperidinol were prepared and evaluated for analgesic activity. This research contributes to the understanding of structure-activity relationships and the potential development of new analgesics with reduced dependency liabilities (Waters, 1978).

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many bioactive molecules. Piperidine derivatives have been reported to exhibit a wide range of biological activities .

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Piperidine derivatives have been associated with a variety of biological pathways, depending on their specific targets .

properties

IUPAC Name |

methyl 4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-19(2)15-6-4-5-14(11-15)16(21)18-12-13-7-9-20(10-8-13)17(22)23-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEJTRAIRWMYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)

![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)

![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)

![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)